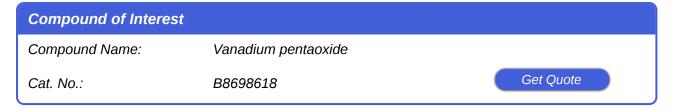


Vanadium Pentoxide: A Comprehensive Safety and Handling Guide for Researchers

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An In-depth Technical Guide for Scientists and Drug Development Professionals

This document provides a comprehensive overview of the material safety data sheet (MSDS) for Vanadium Pentoxide (V_2O_5), with a specific focus on the needs of researchers, scientists, and professionals in drug development. It aims to deliver in-depth technical information, including quantitative data, detailed experimental protocols for key toxicological assays, and visual aids to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

Vanadium Pentoxide is an inorganic compound with the formula V₂O₅. It is also known as divanadium pentoxide or vanadic anhydride. It typically appears as a yellow-orange to rust-brown crystalline powder or dark-gray flakes and is odorless.[1][2][3]

Table 1: Physical and Chemical Properties of Vanadium Pentoxide



Property	Value	Reference
Molecular Weight	181.88 g/mol	[2][3]
Appearance	Yellow-orange to rust-brown crystalline powder or dark-gray flakes	[1][2][3]
Odor	Odorless	[2][4]
Melting Point	670-690 °C (1238-1274 °F)	[2][3][5]
Boiling Point	1750-1800 °C (3182-3272 °F) (decomposes)	[2][3][5]
Density	3.36 g/cm ³	[1][2][3]
Solubility in Water	Slightly soluble (0.1-0.8 g/100 mL)	[3][5]
Solubility in Other Solvents	Soluble in concentrated acids and alkalis; insoluble in alcohol	[3][5][6]
Vapor Pressure	Approximately 0 mmHg	[1][7]
рН	2.7 (saturated aqueous solution)	[4]

Hazard Identification and GHS Classification

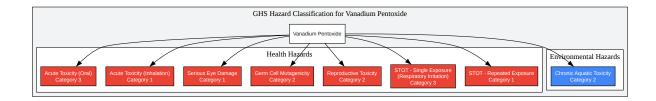
Vanadium Pentoxide is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][7]

GHS Classification:

- Acute Toxicity, Oral (Category 3): Fatal if swallowed.
- Acute Toxicity, Inhalation (Category 1): Fatal if inhaled.
- Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[8][9]
- Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[8][9][10]



- Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[8][9]
 [10]
- Specific Target Organ Toxicity Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[8]
- Specific Target Organ Toxicity Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[8][10]
- Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[8][10]



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Caption: GHS Hazard Classification for Vanadium Pentoxide.

Toxicological Information

Exposure to Vanadium Pentoxide can cause a range of adverse health effects. Acute exposure can lead to irritation of the eyes, skin, and respiratory tract.[1] Symptoms of inhalation may include a greenish-black discoloration of the tongue, a metallic taste, coughing, wheezing, and difficulty breathing.[1][10] Higher exposures can result in more severe conditions such as pulmonary edema.[10] Chronic exposure may lead to damage to the liver and kidneys.[10]

Table 2: Toxicological Data for Vanadium Pentoxide



Endpoint	Value	Species	Reference
LD50 Oral	10 - 466.93 mg/kg	Rat	[6][9][11]
LD50 Oral	5 mg/kg	Mouse	[6]
LD50 Dermal	50 mg/kg	Rabbit	[6]
LD50 Dermal	> 2500 mg/kg	Rat	[9][12]
LC50 Inhalation (Dust)	126 mg/m³ (6 hours)	Rat	[6]
LC50 Inhalation	2.21 - 4.4 mg/L (4 hours)	Rat	[13]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for Vanadium Pentoxide.

Table 3: Occupational Exposure Limits for Vanadium Pentoxide

Organization	Limit	Notes	Reference
OSHA (PEL)	0.1 mg/m³ (fume) / 0.5 mg/m³ (respirable dust)	Ceiling Limit	[1][10][11]
NIOSH (REL)	0.05 mg/m³	15-minute Ceiling Limit (as V)	[1][10][14]
ACGIH (TLV)	0.05 mg/m³	8-hour TWA (inhalable fraction)	[10][11]

Handling, Storage, and Emergency Procedures

Handling:

• Use in a well-ventilated area, preferably within a chemical fume hood.



- · Avoid breathing dust, fumes, or mists.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.
- · Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in areas where Vanadium Pentoxide is handled.

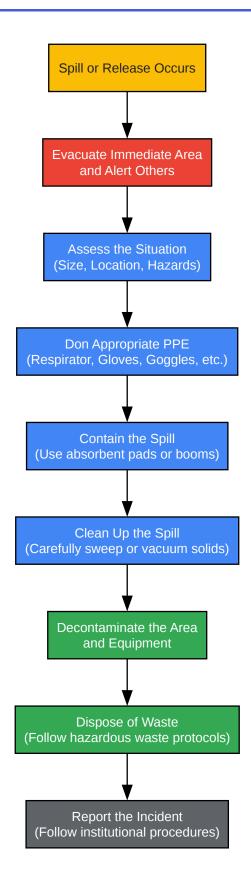
Storage:

- Store in a tightly closed, original container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong acids, alkali metals, and combustible materials.[9]
- Store in a locked cabinet or other secure area.

Emergency Procedures:

In case of a spill or release, follow these general steps:





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Caption: General workflow for handling a chemical spill.



Experimental Protocols

The following are summarized methodologies for key toxicological assays relevant to the hazards of Vanadium Pentoxide. These are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes evident toxicity but not mortality.[15]

Methodology:

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[15]
- Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, withheld) overnight before dosing.[15]
- Dose Preparation and Administration: The test substance is typically administered as a single dose by oral gavage. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[16] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.[15]
- Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is sequential, with at least a 24-hour interval between each animal.[15]
- Main Study: Dosing is initiated at a level expected to produce some signs of toxicity. The
 dose for subsequent animals is adjusted up or down based on the outcome for the
 previously dosed animal.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
- Data Analysis: The results are used to classify the substance according to its acute oral toxicity based on the GHS.[15]



In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[17][18][19]

Methodology:

- Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary CHO cells) or primary
 cell cultures (e.g., human peripheral blood lymphocytes) are used.[17][19]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in a living organism.[17][19]
- Test Substance Preparation and Exposure: The test substance is prepared in a suitable solvent and added to the cell cultures at a minimum of three different concentrations.[19]
 Cells are exposed for a defined period, typically covering about 1.5 normal cell cycle lengths. [19][20]
- Cell Harvest and Chromosome Preparation: At a predetermined time after exposure, the
 cells are treated with a substance that arrests them in metaphase (e.g., colcemid). The cells
 are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope
 slides.
- Microscopic Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, exchanges).[19][20]
- Data Analysis: The frequency of aberrant cells in the treated cultures is compared to that in the negative control cultures. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[19]

Determination of Airborne Vanadium (Based on NIOSH Method 7300)

Objective: To determine the concentration of vanadium in an air sample.



Methodology:

- Sample Collection: Air is drawn through a filter (e.g., mixed cellulose ester) using a calibrated personal sampling pump.[21][22] The flow rate is typically between 1 and 4 L/min.[22]
- Sample Preparation (Digestion): The filter sample is digested using a mixture of concentrated nitric acid and perchloric acid to bring the metals into solution.[21][22]
- Analysis: The resulting solution is analyzed for vanadium content using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[21][22]
- Calibration and Quantification: The instrument is calibrated with standard solutions of known vanadium concentrations. The concentration of vanadium in the sample is determined by comparing its signal to the calibration curve.
- Calculation: The airborne concentration of vanadium is calculated by dividing the mass of vanadium found on the filter by the total volume of air sampled.

Personal Protective Equipment (PPE) and Hierarchy of Controls

When working with Vanadium Pentoxide, a systematic approach to risk management should be employed. The hierarchy of controls provides a framework for selecting the most effective control measures.

Hierarchy of Controls for Vanadium Pentoxide Exposure

| Substitution | Substitution | Substitution | Engineering Controls (e.g., Furne hood, ventilation) | Engineering Controls (e.g., Furne hood, ventilation) | Personal Protective Equipment (PPE) (e.g., Respirator, gloves, goggles)

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Caption: Hierarchy of controls for managing exposure risks.

Recommended PPE:

 Respiratory Protection: For concentrations exceeding the exposure limits, a NIOSHapproved respirator with an N100, R100, or P100 filter should be used.[1][14]



- Eye Protection: Chemical safety goggles or a full-face shield are necessary to prevent eye contact.
- Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat or other protective clothing should be worn to prevent skin contact.
- Hand Protection: Gloves should be inspected before use and disposed of properly after handling the substance. Hands should be washed and dried thoroughly after removing gloves.[17]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the specific SDS for the Vanadium Pentoxide they are using and adhere to all institutional safety policies and procedures.

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